

Validating the Crystal Structure of 6-Chloro-Substituted Benzoxazinones: A Comparative Guide

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Compound of Interest

Compound Name: 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B1294672

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A note on the target compound: Publicly accessible crystallographic databases did not contain the specific crystal structure for **6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one**. Therefore, this guide focuses on the validation of the closely related and structurally similar compound, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, and compares it with other relevant benzoxazinone derivatives to provide a comprehensive analysis for researchers, scientists, and drug development professionals.

This guide presents a comparative analysis of the crystal structure of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one with two other substituted benzoxazinone derivatives. The objective is to offer a clear comparison of their crystallographic parameters and the experimental validation data. Detailed experimental protocols for single-crystal X-ray diffraction are also provided, along with a visual workflow of the crystal structure validation process.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for 6-Chloro-2H-1,4-benzoxazin-3(4H)-one and two alternative benzoxazinone structures. This allows for a direct comparison of their structural and data refinement parameters.

Parameter	6-Chloro-2H-1,4-benzoxazin-3(4H)-one[1]	6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione	4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one[2]
Chemical Formula	C ₈ H ₆ ClNO ₂	C ₉ H ₆ ClNO ₃	C ₁₅ H ₁₂ ClNO ₂
Molecular Weight	183.59	211.60	273.71
Crystal System	Orthorhombic	Monoclinic	Monoclinic
Space Group	Pca2 ₁	P2 ₁ /c	P2 ₁ /c
Unit Cell Dimensions	a = 4.5359(6) Å b = 7.700(1) Å c = 21.281(3) Å α = 90° β = 90° γ = 90°	a = 8.3019(12) Å b = 13.1322(18) Å c = 15.742(2) Å α = 90° β = 99.675(9)° γ = 90°	a = 5.0894(11) Å b = 12.630(3) Å c = 20.070(4) Å α = 90° β = 91.833(4)° γ = 90°
Volume (Å ³)	743.28(17)	1691.8(4)	1289.4(5)
Z	4	8	4
Temperature (K)	273(2)	173	298
Radiation	Mo Kα	Cu Kα	Mo Kα
Reflections Collected	3857	11524	6606
Independent Reflections	1314	3050	2268
R _{int}	0.047	0.054	0.031
Final R indices [I > 2σ(I)]	R ₁ = 0.038	R ₁ = 0.042	R ₁ = 0.044
wR (all data)	wR ₂ = 0.088	wR ₂ = 0.107	wR ₂ = 0.121
Goodness-of-fit (S)	1.07	1.01	1.02

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the typical steps involved in the determination and validation of a small molecule crystal structure, such as the benzoxazinone derivatives presented.

1. Crystallization:

- Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture like ethanol/dichloromethane) is a common method for growing single crystals.
- The goal is to obtain a crystal of sufficient size (typically >0.1 mm in all dimensions) and quality, free from significant defects.[\[2\]](#)

2. Data Collection:

- A suitable single crystal is mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas (e.g., at 173 K or 273 K) to minimize thermal motion and potential degradation.
- The mounted crystal is exposed to a monochromatic X-ray beam (e.g., Mo K α or Cu K α radiation).
- A CCD area detector is used to collect the diffraction pattern as the crystal is rotated.[\[1\]](#)[\[2\]](#)
- The collected data includes a series of diffraction images, which are then processed.

3. Data Reduction and Structure Solution:

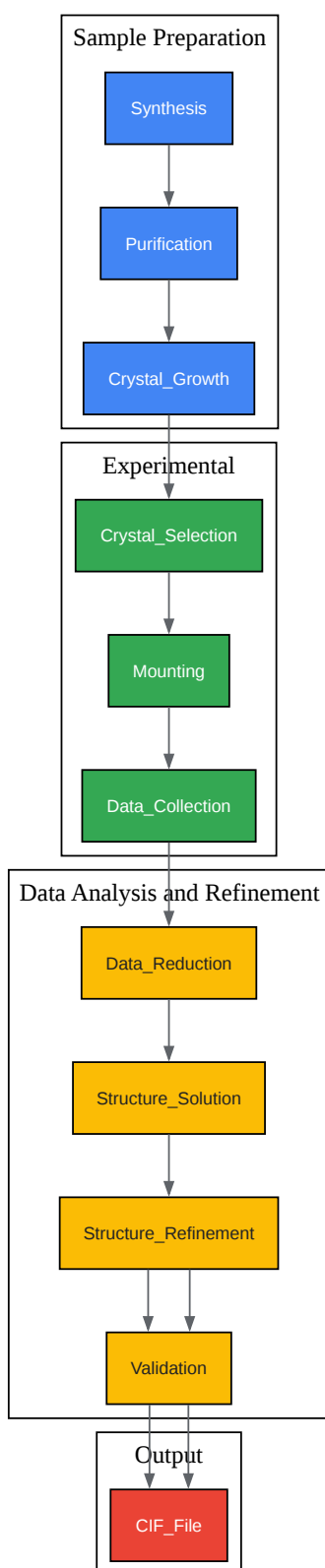
- The collected images are integrated to determine the intensities and positions of the diffraction spots.
- The data is corrected for various factors, including absorption.
- The unit cell parameters and space group are determined from the diffraction pattern.
- The structure is solved using direct methods (e.g., SHELXS97), which provides an initial electron density map.[\[1\]](#)[\[2\]](#)

4. Structure Refinement:

- The initial model of the structure is refined against the experimental data (e.g., using SHELXL97).^{[1][2]}
- This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The quality of the final refined structure is assessed using metrics such as the R-factor (R_1), weighted R-factor (wR_2), and Goodness-of-fit (S).

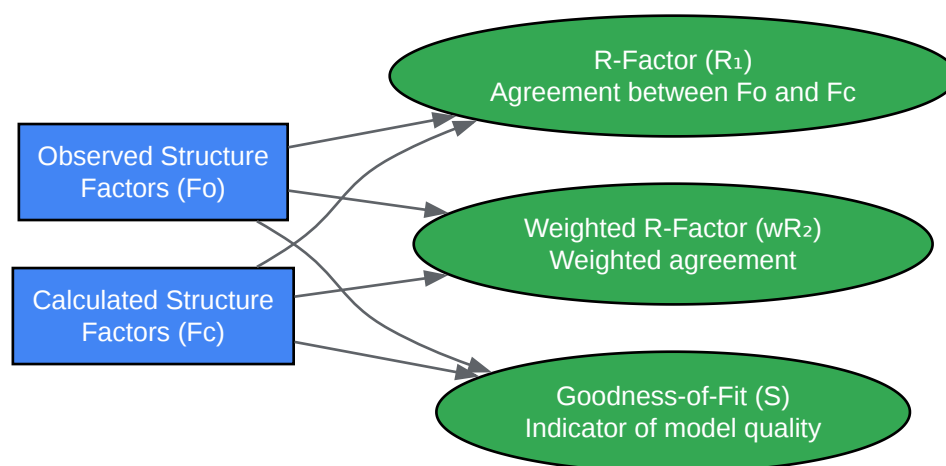
Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for crystal structure validation and the logical relationship between the key refinement parameters.



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Caption: Workflow for single-crystal X-ray structure validation.



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Caption: Relationship between key crystal structure refinement parameters.

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References

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